Lower Sublimation Temperature of CuPd Heterometallic Complex vs. Parent Pd Complex
The heterometallic complex CuPdL4 (L = 2-methoxy-2,6,6-trimethylheptane-3,5-dionate) sublimes without residue at T ~ 403–413 K under 10⁻² Torr, which is substantially lower than the sublimation temperature of the parent palladium complex PdL2 (~443 K) measured under identical vacuum conditions [1]. This 30–40 K reduction in sublimation temperature directly translates to a wider MOCVD process window and reduced thermal budget during precursor delivery.
| Evidence Dimension | Sublimation temperature (onset of sublimation rate under dynamic vacuum) |
|---|---|
| Target Compound Data | CuPdL4: 403–413 K at 10⁻² Torr |
| Comparator Or Baseline | PdL2 (parent Pd complex with same ligand): ~443 K at 10⁻² Torr |
| Quantified Difference | ΔT(sub) ≈ –30 to –40 K (lower for target heterometallic complex) |
| Conditions | Gradient tube furnace, dynamic vacuum 10⁻² Torr |
Why This Matters
A lower sublimation temperature enables MOCVD delivery at reduced heater temperatures, minimizing premature thermolysis and extending precursor lifetime in the delivery line.
- [1] Nazarova A.A., Turgambaeva A.E., Krisyuk V.V., et al. J. Therm. Anal. Calorim., 2017, 130, 1105–1110. DOI: 10.1007/s10973-017-6469-z. View Source
